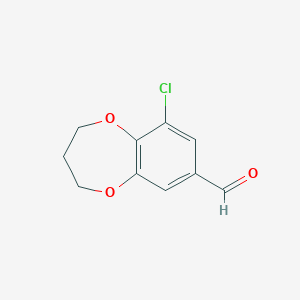

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMDPBFEHLDZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC(=C2)C=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and ability to present substituents in a defined spatial orientation make it an attractive template for designing ligands for a variety of biological targets. This guide focuses on a specific, functionalized derivative: 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS Number: 852851-89-9 ).

The introduction of a chlorine atom at the 9-position and a carbaldehyde group at the 7-position significantly enhances the synthetic utility and potential biological relevance of the parent scaffold. The chlorine atom can modulate the electronic properties of the aromatic ring and introduce favorable hydrophobic interactions with target proteins. The aldehyde functionality serves as a versatile chemical handle for a wide range of synthetic transformations, enabling the construction of diverse chemical libraries for drug discovery campaigns.

This document provides a comprehensive overview of this compound, from its fundamental properties and proposed synthetic routes to its potential applications as a key building block in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this specific compound is not extensively published, we can deduce its key properties based on its structure and data from analogous compounds.

Calculated Physicochemical Properties

| Property | Value |

| CAS Number | 852851-89-9 |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1COC2=C(C=C(C=C2Cl)C=O)OC1 |

| Predicted XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Predicted Spectroscopic Signatures

A crucial aspect of synthesizing and utilizing a novel compound is its characterization. Below are the expected spectroscopic features for this compound, which are essential for its identification and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehydic Proton: A singlet peak is expected in the downfield region (δ 9.8-10.0 ppm).

-

Aromatic Protons: Two singlets (or narrow doublets with very small coupling constants) would be anticipated in the aromatic region (δ 7.5-7.8 ppm), corresponding to the protons at the 6 and 8 positions of the benzodioxepine ring.

-

Dioxepine Ring Protons: The protons of the seven-membered ring would likely appear as two triplets in the region of δ 4.2-4.5 ppm (for the -OCH₂- groups) and a quintet around δ 2.1-2.3 ppm (for the central -CH₂- group).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum (δ 190-192 ppm).

-

Aromatic Carbons: Signals for the six aromatic carbons would appear between δ 115-160 ppm. The carbon bearing the chlorine atom (C9) and the oxygen-substituted carbons (C5a and C9a) would be in the more downfield portion of this range.

-

Dioxepine Ring Carbons: The ether-linked carbons (-OCH₂-) would resonate around δ 70-72 ppm, while the central methylene carbon (-CH₂-) would be further upfield, around δ 30-33 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands would appear in the 1550-1600 cm⁻¹ region.

-

C-O-C Stretch (Ether): Strong bands are expected in the 1200-1250 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, would indicate the presence of the chloro-substituent.

-

Synthesis and Mechanistic Rationale

While specific literature on the synthesis of this compound is scarce, a highly logical and practical synthetic route can be devised from its corresponding carboxylic acid, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS 855991-71-8) , which is commercially available.[1][2] This approach involves a two-step reduction-oxidation sequence.

Proposed Synthetic Pathway from Carboxylic Acid

Caption: Proposed two-step synthesis of the target aldehyde.

Step 1: Reduction of the Carboxylic Acid to a Primary Alcohol

-

Causality of Experimental Choice: The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Strong reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice, though it requires strictly anhydrous conditions and careful handling. A milder and safer alternative is borane-tetrahydrofuran complex (BH₃·THF), which also efficiently reduces carboxylic acids. The choice between them often depends on the scale of the reaction and the available laboratory infrastructure.

-

Self-Validating Protocol:

-

To a solution of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of BH₃·THF (approx. 1.5-2.0 eq) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C, followed by 1M hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol can be purified by column chromatography on silica gel.

-

Step 2: Oxidation of the Primary Alcohol to the Aldehyde

-

Causality of Experimental Choice: The oxidation of a primary alcohol to an aldehyde requires the use of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, typically used in dichloromethane (DCM). A more modern and often preferred alternative is the Dess-Martin periodinane (DMP), which offers milder reaction conditions and simpler workup procedures.[3]

-

Self-Validating Protocol (using Dess-Martin Periodinane):

-

Dissolve the (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin periodinane (1.1-1.2 eq) to the solution in one portion at room temperature.

-

Stir the reaction mixture for 1-2 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the organic layer becomes clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the pure this compound.

-

Potential Applications in Drug Discovery

The title compound is a valuable building block for creating libraries of more complex molecules for high-throughput screening. The aldehyde group is a key functional group that allows for a multitude of subsequent chemical reactions.

Derivatization Workflow

Sources

- 1. 855991-71-8|9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistryviews.org [chemistryviews.org]

An In-depth Technical Guide to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a halogenated aromatic aldehyde with potential applications in medicinal chemistry and materials science. This document collates available data on its structural features, and while specific experimental data is limited, this guide infers its reactivity and spectral characteristics based on analogous compounds and established principles of organic chemistry. Plausible synthetic routes are detailed, offering a practical framework for its laboratory preparation. Furthermore, the known biological activities of the broader benzodioxepine class of compounds are discussed to highlight the potential significance of this particular derivative in drug discovery and development.

Introduction: The Benzodioxepine Scaffold

The 1,5-benzodioxepine heterocyclic system is a prominent structural motif in a variety of biologically active molecules. Its unique conformational flexibility, conferred by the seven-membered dioxepine ring fused to a benzene ring, allows for diverse interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antibacterial and cardiovascular effects. The introduction of various substituents onto the benzodioxepine core allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile platform for drug design. This guide focuses on a specific derivative, this compound, which incorporates both a reactive aldehyde group and a chlorine substituent, features that are of significant interest in the synthesis of more complex molecular architectures.

Physicochemical and Structural Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 852851-89-9 | [1] |

| Molecular Formula | C₁₀H₉ClO₃ | [1] |

| Molecular Weight | 212.63 g/mol | [1] |

| Canonical SMILES | C1COC2=C(C=C(C=C2Cl)C=O)OC1 | N/A |

| Physical Form | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | Inferred |

Synthesis and Methodologies

The synthesis of this compound is not explicitly detailed in readily available literature. However, its structure lends itself to established synthetic transformations, particularly electrophilic aromatic substitution reactions for the introduction of the aldehyde group onto the benzodioxepine core. The starting material for these proposed syntheses would be 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine.

Proposed Synthetic Pathways for Formylation

The introduction of a formyl group onto an activated aromatic ring can be achieved through several classic organic reactions. The ether linkages of the dioxepine ring are electron-donating, thus activating the aromatic ring towards electrophilic substitution. The primary challenge is controlling the regioselectivity of the formylation.

A. Vilsmeier-Haack Reaction: This is a reliable method for the formylation of electron-rich aromatic compounds.[2][3] The reaction proceeds via the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

-

Causality: The Vilsmeier reagent is a mild electrophile that attacks the electron-rich aromatic ring. The regioselectivity will be directed by the activating ether groups.

B. Duff Reaction: This reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid catalyst, typically in a glycerol or acetic acid medium.[4][5] It is particularly effective for the ortho-formylation of phenols, but can also be applied to other activated aromatic systems.

-

Causality: The reaction proceeds through the formation of an iminium ion intermediate which then undergoes hydrolysis to yield the aldehyde.

C. Reimer-Tiemann Reaction: This method is primarily used for the ortho-formylation of phenols using chloroform in a basic solution.[6][7] While less direct for a non-phenolic precursor, it is a fundamental formylation technique.

-

Causality: The reaction involves the in-situ generation of dichlorocarbene as the electrophile.

Detailed Step-by-Step Experimental Protocol (Vilsmeier-Haack Approach)

This protocol is a validated, general procedure for the formylation of an activated aromatic ring and is expected to be applicable for the synthesis of the target molecule.

Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

-

Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring. The reaction is exothermic. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Addition of Substrate: Dissolve 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Diagram: Proposed Vilsmeier-Haack Synthesis Workflow

Caption: Workflow for the proposed synthesis via the Vilsmeier-Haack reaction.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the aldehyde functional group and the electron-rich aromatic ring.

-

Aldehyde Group: The aldehyde is susceptible to a wide range of nucleophilic additions and redox reactions.

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Can be reduced to the corresponding alcohol with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: Can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines.

-

Wittig Reaction: Can react with phosphorus ylides to form alkenes.

-

Condensation Reactions: Can participate in aldol and related condensation reactions.

-

-

Aromatic Ring: The benzodioxepine ring, although substituted, can still undergo further electrophilic aromatic substitution, though the existing substituents will direct the position of the incoming electrophile. The chlorine atom is deactivating but ortho-, para-directing, while the aldehyde is deactivating and meta-directing. The overall directing effect will be a combination of these influences.

Predicted Spectral Properties

While experimental spectra are not available, the expected spectral data can be predicted based on the structure.

-

¹H NMR:

-

Aldehyde Proton: A singlet in the region of δ 9.8-10.0 ppm.

-

Aromatic Protons: Doublets or singlets in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns dependent on the substitution.

-

Dioxepine Ring Protons: Multiplets corresponding to the methylene protons of the seven-membered ring, likely in the δ 4.0-4.5 ppm (for -O-CH₂-) and δ 2.0-2.5 ppm (for -CH₂-) regions.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the δ 190-200 ppm region.

-

Aromatic Carbons: Signals in the δ 120-160 ppm range, including quaternary carbons attached to oxygen and chlorine.

-

Dioxepine Ring Carbons: Signals in the δ 60-80 ppm (-O-CH₂-) and δ 30-40 ppm (-CH₂-) regions.

-

-

IR Spectroscopy:

-

C=O Stretch (Aldehyde): A strong absorption band around 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Ether): Strong bands in the 1000-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

-

-

Mass Spectrometry:

-

Molecular Ion (M⁺): An intense peak at m/z corresponding to the molecular weight (212.63), with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

-

Fragmentation: Expect fragmentation patterns involving the loss of the formyl group (-CHO), and cleavage of the dioxepine ring.

-

Potential Applications in Drug Discovery

The benzodioxepine scaffold is of considerable interest in medicinal chemistry.[8] Studies on various derivatives have revealed promising biological activities.

-

Antibacterial Agents: Benzodioxepine derivatives have been investigated for their antibacterial properties.[8] The synthesis of novel benzodioxepine-biphenyl amide derivatives has yielded compounds with potent antimicrobial activity.[8]

-

Cardiovascular Applications: Certain benzodioxole analogs have been identified as potent activators of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), a key regulator of cardiac muscle contractility.[9] This suggests that the benzodioxepine scaffold could be a starting point for the development of novel therapies for heart failure.[9]

-

Anticancer and Other Activities: The broader class of benzodiazepines, which share some structural similarities, have been explored for a range of therapeutic applications beyond their traditional use as anxiolytics, including anticancer and antimicrobial activities.[10]

The title compound, with its reactive aldehyde handle, serves as a valuable intermediate for the synthesis of a library of derivatives for pharmacological screening. The chlorine atom can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity or metabolic stability.

Diagram: Potential Derivatization Pathways for Pharmacological Screening

Caption: Key reactions for diversifying the lead compound for SAR studies.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its synthesis is achievable through established formylation methodologies, and its chemical properties make it a versatile intermediate for the creation of more complex molecules. The known biological activities of the benzodioxepine class suggest that derivatives of this compound could hold significant promise in the development of new therapeutic agents. This technical guide provides a foundational understanding of this molecule and a framework for its further investigation and application in research and development.

References

-

PubMed. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Available at: [Link]

-

PubMed. (2025). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Available at: [Link]

-

Khan Academy. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. Available at: [Link]

-

Chemspace. (n.d.). This compound. Available at: [Link]

- Google Patents. (n.d.). A general method is provided for the synthesis of substituted 2,3-dihydro-5-phenyl-1H-1,4-benzodiazepines.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

-

Wikipedia. (n.d.). Duff reaction. Available at: [Link]

-

National Institutes of Health. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Available at: [Link]

-

PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Available at: [Link]

-

PHARMD GURU. (n.d.). REIMER TIEMANS REACTION. Available at: [Link]

-

Chemspace. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (2003). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Available at: [Link]

-

ResearchGate. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Available at: [Link]

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Available at: [Link]

-

RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Available at: [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. youtube.com [youtube.com]

- 7. byjus.com [byjus.com]

- 8. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. While specific literature on this exact molecule is emerging, this document synthesizes established principles of organic chemistry, analytical spectroscopy, and medicinal chemistry to present a robust framework for its synthesis, structural elucidation, and potential utility in drug discovery. We will delve into the causality behind synthetic strategies, the self-validating nature of analytical protocols, and the pharmacological potential inferred from its structural motifs.

Introduction: The Benzodioxepine Scaffold

The 1,5-benzodioxepine core is a privileged heterocyclic scaffold in medicinal chemistry. Its unique seven-membered ring, fused to a benzene ring, imparts a defined three-dimensional conformation that is conducive to specific interactions with biological targets. Derivatives of related scaffolds like benzoxepines, benzodiazepines, and benzodioxanes have demonstrated a wide array of pharmacological activities, including acting as estrogen receptor modulators, β-adrenergic stimulants, and agents targeting the central nervous system.[1][2][3] The introduction of a chloro-substituent and a reactive carbaldehyde group to this scaffold, as in the title compound, opens up new avenues for creating diverse chemical libraries and exploring novel biological activities. The chlorine atom can modulate electronic properties and metabolic stability, while the aldehyde serves as a crucial synthetic handle for further derivatization.

Molecular Structure and Conformational Analysis

The molecular structure of this compound combines an aromatic system with a flexible seven-membered dioxepine ring. Understanding its conformational behavior is critical to predicting its interaction with biological macromolecules.

Core Structure

The molecule consists of a catechol formally condensed with 1,3-propanediol, followed by chlorination and formylation of the aromatic ring. The IUPAC name clearly defines the connectivity of the atoms.

Conformational Isomerism

Analogous to related benzodiazepine structures, the seven-membered dioxepine ring is expected to adopt a non-planar conformation, most likely a boat or twist-boat form, to minimize steric and torsional strain.[4][5] Studies on the parent 3,4-dihydro-2H-1,5-benzodioxepin have utilized ultraviolet absorption spectra to determine the angle of twist between the plane of the aromatic ring and the planes of the C-O-C bonds in the heterocyclic ring.[6] This twist is a key determinant of the molecule's overall shape and dipole moment. The presence of the chloro and carbaldehyde substituents will influence the electronic distribution and may subtly alter the preferred conformation.

Predicted Molecular Properties

Based on the structure, we can predict key physicochemical properties that are crucial for drug development, such as lipophilicity (LogP) and polar surface area (PSA), which influence solubility, permeability, and ultimately, bioavailability.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₉ClO₃ | Defines the elemental composition. |

| Molecular Weight | 212.63 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| Topological Polar Surface Area (TPSA) | 44.8 Ų | Suggests good potential for cell membrane permeability. |

| cLogP | ~2.5 | Indicates a balance between aqueous solubility and lipid membrane permeability. |

Table 1: Predicted physicochemical properties of this compound.

Proposed Synthesis Pathway

Rationale for Synthetic Strategy

The proposed synthesis starts with the commercially available 4-chlorocatechol, which is first converted to the benzodioxepine core, followed by formylation. This sequence is chosen for two primary reasons:

-

Directing Group Effects : The dioxepine ring is an ortho-, para-director. Formylating the pre-formed ring system provides regiochemical control.

-

Reaction Compatibility : The Vilsmeier-Haack conditions are generally compatible with the ether linkages of the dioxepine ring.

The overall workflow is depicted below.

Figure 1: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Chloro-3,4-dihydro-2H-1,5-benzodioxepine

-

To a stirred solution of 4-chlorocatechol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).

-

Add 1,3-dibromopropane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Causality: The basic conditions deprotonate the catechol hydroxyls, forming a nucleophilic phenoxide that displaces the bromide ions in a Williamson ether synthesis, cyclizing to form the seven-membered ring. DMF is an excellent polar aprotic solvent for this type of reaction.

-

-

After completion, cool the mixture, pour it into ice-water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate.

Step 2: Synthesis of this compound

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C. Stir for 30 minutes.

-

Causality: DMF and POCl₃ react to form the electrophilic chloroiminium ion, the active species in the formylation reaction.[8]

-

-

Add a solution of 8-Chloro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography to yield the title compound.

Structural Characterization and Validation

A rigorous combination of spectroscopic methods is required to unambiguously confirm the identity and purity of the synthesized compound. The data from these techniques form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR : The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals are:

-

A singlet for the aldehyde proton (~9.8-10.0 ppm).

-

Two distinct singlets or narrow doublets for the two aromatic protons.

-

Two triplets for the methylene protons adjacent to the oxygen atoms (-O-CH₂-).

-

A quintet for the central methylene proton (-CH₂-CH₂-CH₂-).

-

-

¹³C NMR : The carbon NMR will show distinct signals for each carbon atom in the unique electronic environment.

-

A signal for the aldehyde carbonyl carbon (~190 ppm).

-

Signals for the aromatic carbons, with chemical shifts influenced by the chloro and oxygen substituents.

-

Signals for the aliphatic carbons of the dioxepine ring.

-

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde | 9.85 | s | 1H | -CHO |

| Aromatic | 7.62 | d | 1H | H-6 |

| Aromatic | 7.55 | d | 1H | H-8 |

| Aliphatic | 4.30 | t | 4H | -O-CH₂ - |

| Aliphatic | 2.25 | p | 2H | -CH₂-CH₂ -CH₂- |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | 190.5 | -C HO |

| Aromatic | 150-120 | Ar-C |

| Aliphatic | ~70 | -O-C H₂- |

| Aliphatic | ~30 | -CH₂-C H₂-CH₂- |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for the title compound in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2850, 2750 | Medium | C-H Stretch | Aldehyde (-CHO) |

| ~1685 | Strong | C=O Stretch | Aromatic Aldehyde |

| ~1600, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl Ether |

| ~800 | Strong | C-Cl Stretch | Aryl Chloride |

Table 3: Predicted characteristic IR absorption bands.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will confirm the molecular formula. The presence of a chlorine atom will be evident from the characteristic M+2 isotope peak with an intensity approximately one-third of the molecular ion (M+) peak, providing definitive evidence of a single chlorine atom in the structure.

Potential Applications in Drug Discovery

The benzodioxepine scaffold is a versatile template for designing bioactive molecules.[2][9] The title compound, as a functionalized intermediate, holds significant promise in several therapeutic areas.

CNS-Active Agents

Many drugs containing related benzodiazepine and benzoxepine scaffolds are known to modulate central nervous system targets, such as GABA receptors.[10][11] The unique conformation and electronic properties of this compound make it a candidate for derivatization and screening against various CNS receptors.

Anticancer Agents

The aldehyde group can be readily converted into various nitrogen-containing heterocycles or used in reductive amination reactions to generate a library of compounds for screening. Some dibenzo[b,f]oxepine derivatives have been investigated for their ability to disrupt microtubule dynamics, a validated anticancer strategy.[12]

Figure 2: Drug discovery workflow utilizing the target compound.

Antibacterial Agents

Recent studies have highlighted the potential of benzodioxepin-based compounds as novel antibacterial agents, particularly by targeting critical metabolic pathways like fatty acid biosynthesis.[9] The title compound could serve as a starting point for developing new classes of antibiotics.

Conclusion

This compound is a molecule of significant interest, bridging the gap between established pharmacophores and novel chemical space. This guide has provided a scientifically grounded, logical framework for its synthesis via a robust Vilsmeier-Haack protocol and its comprehensive structural validation through modern spectroscopic techniques. The true value of this compound lies in its potential as a versatile intermediate for generating diverse libraries of molecules aimed at pressing therapeutic targets in oncology, infectious diseases, and neurology. The principles and methodologies outlined herein provide a solid foundation for researchers to explore the full potential of this promising scaffold.

References

-

Reddy, T. J., et al. (2007). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi Publishing Corporation. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. PubChem Compound Database. Retrieved from [Link]

- Reeder, E., & Sternbach, L. H. (1996). Synthesis of benzodiazepines.

-

Stenlake, J. B., et al. (1975). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Journal of Medicinal Chemistry. [Link]

-

Wang, C., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Molecules. [Link]

-

Chkirate, K., et al. (2019). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. Acta Crystallographica Section E. [Link]

-

Cheshkov, F. A., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. [Link]

-

Gholami, H., et al. (2014). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. ResearchGate. [Link]

-

Barrett, I., et al. (2008). Synthesis, Biological Evaluation, Structural-Activity Relationship, and Docking Study for a Series of Benzoxepin-Derived Estrogen Receptor Modulators. Bioorganic & Medicinal Chemistry. [Link]

-

Chkirate, K., et al. (2019). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-di-chloro-methyl-2,3-di-hydro-1 H-1,5-benzodiazepin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1995).

-

Chkirate, K., et al. (2019). Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-di-chloro-methyl-2,3-di-hydro-1 H-1,5-benzodiazepin-2-one. Acta Crystallographica Section E. [Link]

-

Duddeck, H., et al. (2016). Synthesis, spectroscopic characterization, X-ray structure, and in vivo neurotropic activity of new 1,5-benzodiazepin-2-ones. ResearchGate. [Link]

-

Toropov, A. A., & Toropova, A. P. (2025). Influence of the structure of substituted benzodiazepines on their pharmacokinetic properties. Pharmaceutical Chemistry Journal. [Link]

-

D'hooge, M., & De Kimpe, N. (2009). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. MDPI. [Link]

-

Brimble, M. A., & Liew, S. T. (1970). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. Journal of the Chemical Society B: Physical Organic. [Link]

-

Kumar, A., & Kumar, R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation, structural-activity relationship, and docking study for a series of benzoxepin-derived estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-di-chloro-methyl-2,3-di-hydro-1 H-1,5-benzodiazepin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. Synthetic optimization and antibacterial activity of novel benzodioxepine-biphenyl amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a robust, logical synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous structures, and explores its potential therapeutic applications by drawing parallels with structurally related pharmacophores. The proposed synthesis involves a two-step process: the formation of the benzodioxepine core via Williamson ether synthesis, followed by regioselective formylation using the Vilsmeier-Haack reaction. This document serves as a foundational resource for researchers aiming to synthesize and investigate this and other related novel chemical entities.

Introduction: The Significance of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine moiety is a privileged heterocyclic scaffold present in a variety of biologically active molecules. Its unique conformational flexibility and ability to present substituents in a defined spatial orientation make it an attractive framework for the design of novel therapeutic agents. Derivatives of this core structure have been investigated for a range of pharmacological activities, including β-adrenergic stimulation and bronchodilator effects. The introduction of a chlorine atom and a carbaldehyde group onto this scaffold, as in this compound, is anticipated to modulate its electronic properties and provide a reactive handle for further synthetic transformations, thereby opening avenues for the development of new chemical entities with potentially enhanced or novel biological activities. Halogenated aromatic compounds, in particular, often exhibit improved pharmacological profiles due to increased metabolic stability and membrane permeability.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in two primary stages: the construction of the chlorinated benzodioxepine ring system, followed by the introduction of the carbaldehyde group.

Stage 1: Synthesis of the Precursor, 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine

The initial step involves the synthesis of the key intermediate, 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine. This is proposed to be achieved through a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

-

Rationale for Experimental Choices:

-

Starting Materials: 4-chlorocatechol is selected as the phenolic precursor due to the desired chloro-substitution on the benzene ring. 1,3-Dibromopropane serves as the three-carbon dielectrophile required to form the seven-membered dioxepine ring.

-

Base and Solvent: A strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is necessary to deprotonate the hydroxyl groups of the catechol, forming a more nucleophilic phenoxide. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is chosen to facilitate the Sₙ2 reaction by solvating the cation of the base and not interfering with the nucleophile.

-

Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. The temperature can be optimized, but a range of 80-120 °C is a common starting point for such syntheses.

-

Experimental Protocol:

-

To a solution of 4-chlorocatechol (1 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the diphenoxide.

-

Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 100 °C and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine.

Stage 2: Formylation via the Vilsmeier-Haack Reaction

The second stage involves the introduction of the carbaldehyde group onto the aromatic ring of the benzodioxepine precursor. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its efficiency in formylating electron-rich aromatic systems.[1][2]

-

Rationale for Experimental Choices:

-

Reagents: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF).[3] This electrophilic species, a chloroiminium salt, then attacks the electron-rich aromatic ring.[3]

-

Regioselectivity: The ether oxygens of the benzodioxepine ring are ortho-, para-directing activators. The formylation is expected to occur at the position para to one of the oxygen atoms and ortho to the other, away from the deactivating chloro group. This directs the formylation to the 7-position, leading to the desired this compound isomer.

-

Work-up: The intermediate iminium salt is hydrolyzed during the aqueous work-up to yield the final aldehyde product.

-

Experimental Protocol:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5 equivalents) to anhydrous N,N-dimethylformamide (5 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine (1 equivalent) in DMF to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base, such as sodium hydroxide or sodium bicarbonate, until it is slightly alkaline.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Caption: Proposed two-stage synthesis of the target compound.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be higher than the non-chlorinated analog |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) |

| LogP | Predicted to be in the range of 2.0 - 2.5 |

Predicted Spectroscopic Data

-

¹H NMR (in CDCl₃):

-

Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

-

Aromatic protons: Two singlets or narrowly split doublets in the aromatic region (δ 7.0-7.5 ppm).

-

Methylene protons (-OCH₂-): Two triplets in the range of δ 4.2-4.5 ppm.

-

Methylene protons (-CH₂-): A quintet or multiplet around δ 2.1-2.4 ppm.

-

-

¹³C NMR (in CDCl₃):

-

Carbonyl carbon (-CHO): A signal in the range of δ 190-195 ppm.

-

Aromatic carbons: Signals between δ 110-160 ppm, including quaternary carbons attached to oxygen and chlorine.

-

Methylene carbons (-OCH₂-): Signals around δ 65-75 ppm.

-

Methylene carbon (-CH₂-): A signal around δ 25-30 ppm.

-

-

Infrared (IR) Spectroscopy (KBr pellet or thin film):

-

C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Ar-O-C stretch (ether): Strong absorptions in the region of 1200-1280 cm⁻¹ (asymmetric) and 1000-1080 cm⁻¹ (symmetric).

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): An isotope pattern characteristic of a molecule containing one chlorine atom, with peaks at m/z corresponding to [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio.

-

Potential Applications in Drug Discovery and Research

The structural features of this compound suggest several potential avenues for its application in research and drug development.

As a Building Block for Novel Heterocycles

The aldehyde functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures. It can readily undergo a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains, which are crucial for modulating pharmacological activity and physicochemical properties.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds, allowing for the extension of the molecular framework.

-

Condensation reactions: With various nucleophiles to form a wide range of heterocyclic systems, such as imines, oximes, and hydrazones, which can be further cyclized.

Potential Pharmacological Activities

While the biological activity of the title compound has not been reported, the benzodioxepine and related benzodiazepine scaffolds are known to possess a broad spectrum of activities.[5][6][7]

-

Central Nervous System (CNS) Activity: Benzodiazepine derivatives are well-known for their anxiolytic, sedative, hypnotic, and anticonvulsant properties.[8] The introduction of a chlorine atom can enhance these activities.[8] It is plausible that this compound and its derivatives could exhibit similar CNS-related activities.

-

Antimicrobial and Anticancer Potential: Various substituted benzodiazepine and benzothiazepine derivatives have demonstrated antimicrobial and anticancer activities.[5] The unique electronic and steric properties imparted by the chloro and carbaldehyde groups may lead to interactions with biological targets relevant to these therapeutic areas.

Caption: Potential applications of the title compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations, ensuring a high probability of success. The predicted physicochemical and spectroscopic data offer a valuable reference for the characterization of the synthesized compound. By leveraging the known biological activities of related scaffolds, this document highlights the potential of the title compound as a valuable intermediate for the development of novel therapeutic agents, particularly in the areas of CNS disorders, infectious diseases, and oncology. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing molecule.

References

-

Journal of the Chemical Society B: Physical Organic. (n.d.). The conformations of 3,4-dihydro-2H-1,5-benzodioxepin, and its derivatives as determined from their ultraviolet absorption spectra. RSC Publishing. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2012). Synthesis and biological activities of new benzodiazepines and benzothiazepines. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2017). The Vilsmeier-Haack formylation of 2,3-dihydro-4H-1,3-benzoxazin-4-ones and isomeric 1,2-dihydro-4H-3,1-benzoxazin-4-ones: An effective approach to functionalized 2H-/4H-chromenes and tetrahydroacridines. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (2011). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PubMed Central. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2022). Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. Retrieved January 22, 2026, from [Link]

-

Elsevier. (2013). Synthesis and biological evaluation of some new substituted benzoxazepine and benzothiazepine as antipsychotic as well as anticonvulsant agents. Arabian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

-

Canadian Journal of Chemistry. (1973). 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of p-Adrenergic Stimulants. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. PubChem. Retrieved January 22, 2026, from [Link]

- Google Patents. (1976). Process for preparing benzodiazepines.

-

National Center for Biotechnology Information. (2023). Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice. PubMed Central. Retrieved January 22, 2026, from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-. Retrieved January 22, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 22, 2026, from [Link]

Sources

- 1. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. growingscience.com [growingscience.com]

- 4. 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | C10H10O3 | CID 2776388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of some new substituted benzoxazepine and benzothiazepine as antipsychotic as well as anticonvulsant agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Antidepressant Activities of Synthesized Benzodiazepine Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of the synthetically significant, yet sparsely documented, compound 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde . Due to the limited availability of direct experimental data for this specific chlorinated analogue, this guide synthesizes information from its parent compound, related chlorinated benzodioxepine structures, and established principles of organic chemistry to offer a robust predictive profile. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, process development, and materials science, enabling informed decisions in experimental design, safety protocols, and analytical method development.

Introduction: The Benzodioxepine Scaffold in Drug Discovery

The benzodioxepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of biologically active molecules. Its conformational flexibility, conferred by the seven-membered dioxepine ring, allows for intricate and specific interactions with a variety of biological targets. The introduction of a chlorine atom and a carbaldehyde group, as in the title compound, creates a versatile intermediate for further synthetic elaboration. The chloro-substituent can modulate the electronic properties and metabolic stability of derivatives, while the aldehyde functionality serves as a key handle for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations.

This guide will systematically delineate the structural and physicochemical properties of this compound, providing a critical knowledge base for its application in research and development.

Molecular Structure and Identification

A clear understanding of the molecular structure is fundamental to interpreting its physical and chemical behavior.

Chemical Structure

The structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a seven-membered dioxepine ring. A chlorine atom is substituted at the 9-position of the benzodioxepine ring, and a carbaldehyde (formyl) group is attached to the 7-position.

Figure 1: 2D structure of this compound.

Key Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₉ClO₃ |

| Molecular Weight | 212.63 g/mol |

| Canonical SMILES | C1=CC(=C2C(=C1)OCCCCO2)C=O |

| Related CAS Number | 855991-71-8 (for the corresponding carboxylic acid) |

Physicochemical Properties

| Property | Predicted Value/Observation | Rationale/Comparative Data |

| Physical State | Likely a solid at room temperature. | The addition of a chlorine atom and the resulting increase in molecular weight and polarity compared to the non-chlorinated analog (an orange liquid) would be expected to raise the melting point. |

| Melting Point | > 25 °C | The non-chlorinated analog is a liquid. The increased molecular weight and intermolecular forces due to the chlorine atom suggest a higher melting point. |

| Boiling Point | > 122 °C | The boiling point of the non-chlorinated analog is 120-122 °C. The chlorinated compound will have a higher boiling point due to increased van der Waals forces. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in non-polar solvents (e.g., hexanes). Insoluble in water. | The presence of the polar carbaldehyde and ether linkages, along with the chloro-substituent, suggests solubility in moderately polar to polar aprotic solvents. The overall non-polar character of the bicyclic system predicts poor water solubility. |

| pKa | Not applicable (no acidic or basic centers). | The molecule lacks readily ionizable protons or basic sites. |

Spectroscopic and Analytical Characterization (Predicted)

The following are predicted spectral characteristics that would be critical for the identification and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and aliphatic protons.

-

Aldehydic Proton: A singlet in the region of δ 9.8-10.0 ppm.

-

Aromatic Protons: Two singlets or two doublets with very small coupling constants in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.

-

Dioxepine Ring Protons: Two triplets in the aliphatic region (δ 4.0-4.5 ppm and δ 2.0-2.5 ppm), corresponding to the two pairs of methylene protons of the dioxepine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms.

-

Carbonyl Carbon: A signal in the downfield region, typically δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals in the region of δ 110-160 ppm. The carbon bearing the chlorine atom will be shifted downfield.

-

Dioxepine Ring Carbons: Two signals in the aliphatic region, typically δ 60-80 ppm for the carbons adjacent to the oxygen atoms and δ 20-40 ppm for the central methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Ar-H Stretch: Absorption bands above 3000 cm⁻¹.

-

C-O Stretch (Ether): Strong absorption bands in the region of 1050-1250 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution due to the presence of chlorine.

-

Molecular Ion Peak (M⁺): An ion cluster with a base peak at m/z 212 and a significant M+2 peak at m/z 214, with a relative intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

-

Fragmentation: Common fragmentation patterns would include the loss of the formyl group (-CHO, 29 Da) and potentially fragmentation of the dioxepine ring.

Proposed Synthetic Approach

Figure 2: Proposed high-level synthetic pathway.

Plausible Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic rings.[1][2]

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) as the solvent at 0 °C.

-

Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent (a chloromethyliminium salt).

-

Substrate Addition: Dissolve 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Hydrolysis: Stir the aqueous mixture until the hydrolysis of the intermediate iminium salt is complete, as indicated by TLC.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Rationale for Choices:

-

Vilsmeier-Haack Reaction: This method is effective for formylating activated aromatic rings and is generally milder than Friedel-Crafts acylation.

-

DMF and POCl₃: These are the standard reagents for generating the Vilsmeier reagent.

-

Temperature Control: The initial cooling is necessary to control the exothermic formation of the Vilsmeier reagent. Subsequent heating is required to drive the electrophilic aromatic substitution.

-

Aqueous Workup: This step is crucial for the hydrolysis of the iminium salt intermediate to the final aldehyde product.

Safety, Handling, and Storage

Given the presence of an aldehyde and a chlorinated aromatic system, appropriate safety precautions are necessary.

-

Hazard Profile: Based on its structural similarity to other benzaldehydes and chlorinated aromatics, this compound should be handled as a potential irritant to the skin, eyes, and respiratory tract. Aldehydes, in general, can be sensitizers.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of ignition. For long-term storage, refrigeration and an inert atmosphere (e.g., argon or nitrogen) are recommended to prevent oxidation of the aldehyde.

Conclusion

This compound is a valuable, albeit under-documented, synthetic intermediate. This technical guide has provided a comprehensive, albeit largely predictive, overview of its physical and chemical characteristics. By leveraging data from analogous compounds and established chemical principles, researchers can approach the synthesis, handling, and application of this molecule with a greater degree of confidence and safety. As this compound finds broader use in the scientific community, it is anticipated that experimental data will become more readily available, further refining our understanding of this versatile building block.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22934582, 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. Retrieved January 23, 2026, from [Link].

- Google Patents. (n.d.). US8802845B2 - Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates related thereto.

-

Cambridge University Press. (n.d.). Duff Reaction. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2026). Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][3][4]benzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US3996209A - Process for preparing benzodiazepines.

-

ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents. Retrieved January 23, 2026, from [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2026). Chiral 1,4‐benzodiazepines. IX. Attempts at a preparation of 7‐chloro‐5‐phenyl‐3(S)methyl‐1,4‐benzodiazepin‐2‐one through C(5) C(5a) bond formation. Retrieved January 23, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]

-

Scientific & Academic Publishing. (n.d.). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 23, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN105272927A - Novel method for preparing chlordiazepoxide.

-

Wikipedia. (n.d.). Duff reaction. Retrieved January 23, 2026, from [Link]

Sources

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. 855991-71-8|9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

A Comprehensive Technical Guide to the Spectroscopic Profile of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Abstract

This technical guide provides a detailed predictive analysis of the key spectroscopic signatures for the novel compound 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde. As direct experimental data for this specific molecule is not yet widely published, this document leverages established principles of spectroscopy and extensive data from analogous structures to construct a reliable, in-depth spectroscopic profile. We present predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with interpretations and justifications grounded in physical organic chemistry. Furthermore, this guide includes field-proven, step-by-step protocols for the acquisition of high-quality spectral data, designed to serve as a self-validating framework for researchers. This document is intended for an audience of researchers, chemists, and drug development professionals who require a robust understanding of this molecule's structural and electronic properties for applications in synthesis, characterization, and further development.

Introduction and Molecular Overview

This compound is a substituted heterocyclic aromatic aldehyde. Its structure combines a benzodioxepine core—a seven-membered heterocyclic ring fused to a benzene ring—with two key functional groups: a chloro substituent and a carbaldehyde group. This combination of features makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The chloro group can serve as a handle for cross-coupling reactions, while the aldehyde is a versatile functional group for building molecular complexity.

An accurate understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control during synthesis and subsequent applications. This guide aims to provide that understanding by elucidating its predicted spectroscopic fingerprint.

Molecular Structure

The structural formula of this compound is C₁₀H₉ClO₃. Its calculated molecular weight is 212.63 g/mol . The numbering convention and overall structure are depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C spectra for the target compound are detailed below, based on established substituent effects and data from analogous structures.[1][2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and aliphatic protons. The electron-withdrawing nature of the aldehyde and chloro groups, along with the ether linkages, will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

|---|---|---|---|---|

| H-aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded and typically appears as a sharp singlet in this region due to the strong electron-withdrawing effect of the carbonyl oxygen. |

| H-6 | 7.7 - 7.8 | Doublet (d, J ≈ 2.5 Hz) | 1H | This proton is ortho to the strongly electron-withdrawing aldehyde group and will be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-8. |

| H-8 | 7.5 - 7.6 | Doublet (d, J ≈ 2.5 Hz) | 1H | This proton is meta to the aldehyde and ortho to the chloro group. It will be deshielded and appear as a doublet from coupling to H-6. |

| H-2, H-4 (CH₂) | 4.2 - 4.4 | Triplet (t) | 4H | These four protons of the two methylene groups adjacent to the oxygen atoms in the dioxepine ring are expected to be in a similar chemical environment, appearing as a triplet due to coupling with the central CH₂ group (H-3). |

| H-3 (CH₂) | 2.2 - 2.4 | Quintet (quint) | 2H | This central methylene group is coupled to the four protons at positions 2 and 4, resulting in a quintet. It is the most upfield signal, being furthest from the aromatic and deshielding groups. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments. The carbonyl carbon of the aldehyde will be the most downfield signal. Substituent chemical shift (SCS) increments are used to predict the shifts of the aromatic carbons.[3][4]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

|---|---|---|

| C-aldehyde (CHO) | 190 - 192 | The carbonyl carbon of an aromatic aldehyde is highly deshielded and characteristically appears in this downfield region.[5] |

| C-5a, C-9a (C-O) | 158 - 162 | These are the aromatic carbons directly attached to the ether oxygens, causing them to be significantly deshielded. |

| C-7 (C-CHO) | 135 - 138 | The ipso-carbon to which the aldehyde group is attached. |

| C-6 | 130 - 132 | Aromatic CH carbon ortho to the aldehyde group. |

| C-9 (C-Cl) | 128 - 130 | The aromatic carbon bearing the chlorine atom. Its shift is influenced by the halogen's inductive and resonance effects. |

| C-8 | 125 - 127 | Aromatic CH carbon meta to the aldehyde group. |

| C-2, C-4 (CH₂) | 68 - 72 | Aliphatic carbons attached to oxygen (ether linkages) are found in this characteristic region. |

| C-3 (CH₂) | 30 - 34 | The central aliphatic carbon, being shielded relative to the carbons attached to oxygen, will appear furthest upfield. |

Recommended NMR Experimental Protocol

To validate these predictions and fully assign the structure, a systematic approach to NMR data acquisition is essential.

Workflow for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[6]

-

Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution. Ensure the sample is properly shimmed to achieve sharp, symmetrical peaks.[7]

-

1D Spectra Acquisition: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

-

2D Spectra Acquisition: To confirm assignments, acquire the following 2D spectra:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aliphatic chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, which is critical for assigning quaternary carbons and confirming the overall connectivity of the molecule.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an invaluable technique for the rapid identification of key functional groups. The spectrum is dominated by a strong absorption from the aldehyde carbonyl group.

Predicted IR Absorption Bands

The presence of the aromatic ring, aldehyde, ether linkages, and C-Cl bond will give rise to a characteristic set of absorption bands.

Table 3: Predicted Diagnostic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| 2830 - 2860 | Medium | C-H Stretch | Aldehydic C-H |

| 2720 - 2750 | Medium | C-H Stretch (Fermi Resonance) | Aldehydic C-H |

| 1690 - 1705 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |

| 1580 - 1600 | Medium | C=C Stretch | Aromatic Ring |

| 1250 - 1300 | Strong | C-O Stretch (Aryl Ether) | Ar-O-CH₂ |

| 1050 - 1150 | Strong | C-O Stretch (Alkyl Ether) | CH₂-O-CH₂ |

| 750 - 850 | Strong | C-H Bend (Out-of-plane) | Substituted Aromatic |

| 680 - 750 | Medium | C-Cl Stretch | Aryl Chloride |

Causality of Key Absorptions:

-

Aldehyde C-H Stretches: The two distinct bands for the aldehydic C-H stretch (around 2850 and 2750 cm⁻¹) are a hallmark of aldehydes and provide strong diagnostic evidence.[8]

-

Carbonyl C=O Stretch: The C=O stretch for an aromatic aldehyde is expected between 1690-1705 cm⁻¹[9]. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde (which appears around 1720-1740 cm⁻¹) by delocalizing the pi-electron density of the carbonyl bond, slightly weakening it.[10][11]

-

Ether C-O Stretches: The molecule contains both aryl-alkyl and alkyl-alkyl ether linkages, which will result in strong, characteristic C-O stretching bands in the fingerprint region.

Recommended IR Experimental Protocol (ATR)

Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation and high reproducibility.[12]

-